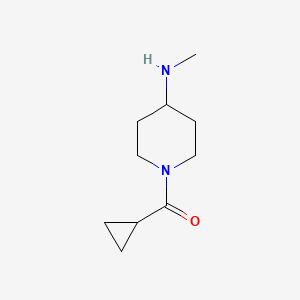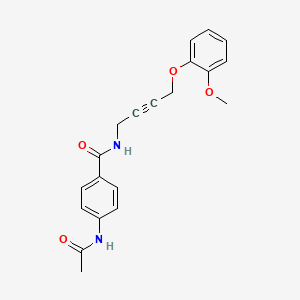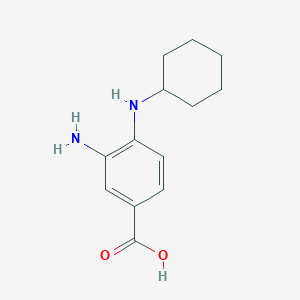![molecular formula C19H12Cl2F3NO4S2 B2847352 3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide CAS No. 251097-59-3](/img/structure/B2847352.png)
3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[(2,4-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide” has a molecular formula of C19H12Cl2F3NO4S2 . It has an average mass of 510.334 Da and a monoisotopic mass of 508.953674 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H12Cl2F3NO4S2 . This indicates that the molecule is composed of 19 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 3 fluorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 2 sulfur atoms .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A study reports the synthesis and evaluation of thiophene derivatives, including those similar to the queried compound, for anticancer properties. These compounds displayed potent cytotoxic activity against several human cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). Compounds induced apoptosis and cell cycle arrest, signifying potential as anticancer agents (Ravichandiran et al., 2019).
Antimicrobial Activity
Another study explored the synthesis of thiophenyl pyrazoles and isoxazoles using a green approach. These compounds, structurally related to the queried compound, showed significant antibacterial activity against B. subtilis and antifungal activity against A. niger, highlighting their potential as antimicrobial agents (Sowmya et al., 2018).
Antiandrogenic Properties
Research on derivatives structurally related to the queried compound revealed antiandrogen activity. Specifically, certain derivatives demonstrated potent antiandrogenic properties, making them candidates for treating androgen-responsive conditions (Tucker et al., 1988).
Synthetic Pathways and Chemical Properties
Studies have also focused on the synthesis of related compounds, investigating their chemical properties and potential applications. For instance, research on the synthesis of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles showcases the importance of such compounds in developing antiviral and anticancer agents (López et al., 2017).
Material Science Applications
In material science, the incorporation of sulfone and thiophene units in polymers has been studied for their properties. One study synthesized polyamide-imides with ether, sulfur, and trifluoromethyl linkages, demonstrating outstanding solubility and thermal stability, useful for high-performance materials (Shockravi et al., 2009).
Propiedades
IUPAC Name |
3-[(2,4-dichlorophenyl)methylsulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO4S2/c20-12-2-1-11(15(21)9-12)10-31(27,28)16-7-8-30-17(16)18(26)25-13-3-5-14(6-4-13)29-19(22,23)24/h1-9H,10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDZIKMHRZDCBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CS2)S(=O)(=O)CC3=C(C=C(C=C3)Cl)Cl)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2847269.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2847272.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2847276.png)
![6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile](/img/structure/B2847277.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2847280.png)



![1-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(2-methoxyphenyl)urea](/img/structure/B2847288.png)

![3-(4-Methoxyphenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2847290.png)
![3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2847292.png)